molecular formula C11H14N2O2 B1457067 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide CAS No. 1006875-72-4

1-(4-Methoxyphenyl)cyclopropanecarbohydrazide

Cat. No. B1457067
M. Wt: 206.24 g/mol
InChI Key: ZKFIYYOWHACJGT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopropanecarbohydrazide is a synthetic organic compound. It has a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

1-(4-Methoxyphenyl)cyclopropanecarbohydrazide-related compounds have been investigated for their antiproliferative activity against cancer cell lines. A study by Lu et al. (2021) synthesized a compound similar to 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide and found it exhibited significant inhibitory activity against some cancer cell lines (Lu et al., 2021).

Antioxidant and Anticancer Activities

Tumosienė et al. (2020) researched derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, closely related to the target compound, demonstrating notable antioxidant and anticancer activities. These compounds were more cytotoxic against specific cancer cell lines, indicating their potential as therapeutic agents (Tumosienė et al., 2020).

Antimicrobial and Antioxidant Studies

Compounds with a structure similar to 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide have been synthesized and tested for their antimicrobial and antioxidant properties. Raghavendra et al. (2016) found that certain derivatives showed excellent antibacterial and antifungal activities, along with profound antioxidant potential (Raghavendra et al., 2016).

Applications in Stereocontrolled Synthesis

In the field of stereocontrolled synthesis, Baird et al. (2001) prepared compounds related to 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide, demonstrating the utility of such compounds in obtaining stereochemically complex structures (Baird et al., 2001).

Potential in Photoinduced Electron Transfer Studies

Ikeda et al. (2003) conducted a study on compounds structurally related to 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide, investigating their behavior in photoinduced electron transfer processes. This research highlights the compound's relevance in studying complex organic reactions (Ikeda et al., 2003).

Safety And Hazards

1-(4-Methoxyphenyl)cyclopropanecarbohydrazide is considered hazardous. It’s harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-methoxyphenyl)cyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)11(6-7-11)10(14)13-12/h2-5H,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFIYYOWHACJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)cyclopropanecarbohydrazide

Synthesis routes and methods

Procedure details

A mixture of methyl 1-(4-methoxyphenyl)cyclopropanecarboxylate (0.90 g, 4.4 mmol) and hydrazine (0.65 mL, 21 mmol) was heated at 120° C. for 2 h. After cooling, the excess hydrazine was removed under reduced pressure. The residue was treated with water, filtered and washed with water to give the desired product (750 mg, 83%). Analytical LCMS: (M+H)+=207.1.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methoxyphenyl)cyclopropanecarbohydrazide
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1-(4-Methoxyphenyl)cyclopropanecarbohydrazide
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